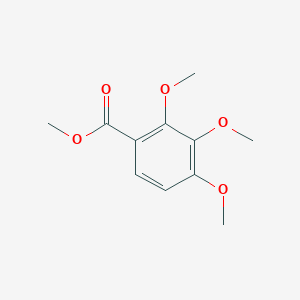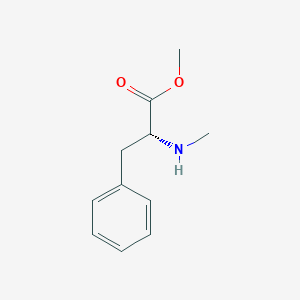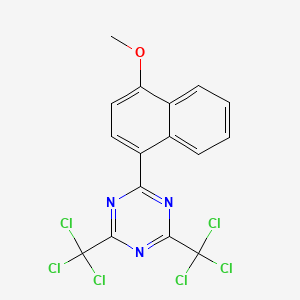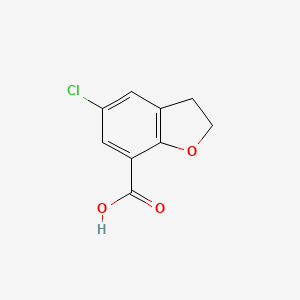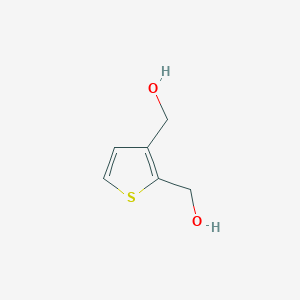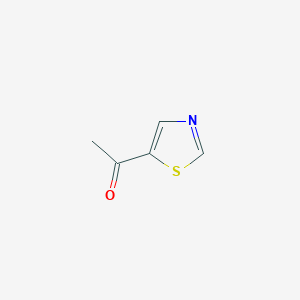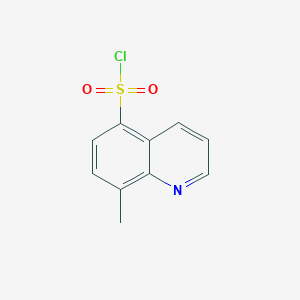
8-Methylquinoline-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S . It is a derivative of quinoline, a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of 8-Methylquinoline-5-sulfonyl chloride consists of a quinoline ring, which is a benzene ring fused with a pyridine ring, with a sulfonyl chloride group attached at the 5-position and a methyl group attached at the 8-position .Physical And Chemical Properties Analysis
8-Methylquinoline-5-sulfonyl chloride is a solid compound . It has a predicted melting point of 136.77°C and a predicted boiling point of approximately 364.5°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.63 .Applications De Recherche Scientifique
Copper-Catalyzed Sulfonylation
A copper(I)-catalyzed sulfonylation method using sulfonyl chlorides, including 8-methylquinoline-5-sulfonyl chloride, was developed for 8-aminoquinoline amides. This process exhibits excellent substrate tolerance and occurs in the air, yielding products in moderate to good yields (Qiao et al., 2015).
Synthesis of Fluorinated PET Radioligands
Copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, potentially involving 8-methylquinoline-5-sulfonyl chloride, has been used to synthesize potential fluorinated PET radioligands for the 5-HT6 serotoninergic receptor. The method features a broad substrate scope and moderate to good yield of sulfone products (Li et al., 2016).
Metal-Free Oxidative Sulfonylation
A metal-free oxidative C-H sulfonylation method for 8-acylaminoquinolines and anilides with sulfonyl chlorides has been developed. This method produces C5-sulfonylated quinolines and para-sulfonylated anilides under mild conditions (Wang et al., 2017).
Photoluminescence Studies
8-Hydroxyquinoline-5-sulfonyl chloride has been used to attach 8-hydroxyquinoline to mesoporous silica, leading to the creation of aluminum complexes with unique photoluminescence properties (Badiei et al., 2011).
Propriétés
IUPAC Name |
8-methylquinoline-5-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSKUQBKUDCALN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557652 |
Source


|
| Record name | 8-Methylquinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinoline-5-sulfonyl chloride | |
CAS RN |
120164-05-8 |
Source


|
| Record name | 8-Methylquinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methylquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

